Ampyrimine was first synthesized in the United States and is cataloged under the CAS number 5587-93-9. It belongs to the class of compounds known as pyrimidines, which are characterized by their six-membered ring structure containing nitrogen atoms. The compound exhibits notable biological activity, primarily in the field of pharmacology, where it is investigated for potential therapeutic applications.
Ampyrimine can be synthesized through several methods, with one common approach involving the reaction of 2-chloropyridine with N,N-dimethyl-1,2-ethanediamine in the presence of a base. This reaction forms an intermediate known as N-(2-pyridyl)-N',N'-dimethylethylenediamine, which is subsequently reacted with p-methoxybenzyl chloride to yield Ampyrimine.
The molecular structure of Ampyrimine can be described using various notations:
Ampyrimine features a fused bicyclic structure that includes:
The presence of nitrogen atoms in the ring structure enhances its ability to participate in hydrogen bonding and other interactions critical for its pharmacological effects.
Ampyrimine undergoes various chemical reactions, including:
These reactions are significant for modifying the compound's properties and enhancing its therapeutic potential.
Ampyrimine acts primarily as an inverse agonist at the histamine H1 receptor.
The inhibition of these pathways suggests potential applications in treating allergic reactions and other histamine-related conditions.
Property | Value |
---|---|
Appearance | Solid powder |
Purity | >98% |
Solubility | Soluble in dimethyl sulfoxide |
Storage Conditions | Dry, dark; 0 - 4 °C short-term or -20 °C long-term |
Shelf Life | >3 years if stored properly |
These properties indicate that Ampyrimine is stable under proper storage conditions and has good solubility in organic solvents, which is advantageous for pharmaceutical formulations.
Ampyrimine has several scientific applications, particularly in pharmacology:
Ampyrimine (commonly known as amphetamine) was first synthesized in 1887 by Romanian chemist Lazăr Edeleanu, who named it phenylisopropylamine [7]. Despite this early discovery, its pharmacological properties remained unexplored until 1929, when American chemist Gordon Alles independently resynthesized the compound while seeking an asthma treatment. Alles’s self-administration experiments revealed unexpected psychostimulant effects, including "a feeling of well-being" and alertness, though it proved ineffective for asthma due to cardiovascular side effects [4] [6].
Pharmaceutical development accelerated when Smith, Kline & French (SKF) acquired Alles’s patent in 1934. In 1935, SKF launched the Benzedrine Inhaler for nasal congestion, containing volatile amphetamine base. By 1937, SKF introduced Benzedrine Sulfate tablets after securing American Medical Association approval for narcolepsy, Parkinsonism, and mild depression—the first prescription antidepressant [9]. The drug’s approval hinged on studies emphasizing mood enhancement rather than disease modification, with SKF’s marketing defining depression broadly as "apathy, discouragement, and difficulty concentrating" [9].
Table 1: Key Events in Early Ampyrimine Pharmaceuticalization
Year | Event | Significance |
---|---|---|
1887 | Edeleanu synthesizes phenylisopropylamine | Initial chemical discovery without medical application |
1929 | Alles rediscovers and self-tests compound | First documentation of psychoactive effects |
1935 | Benzedrine Inhaler released | OTC decongestant; later abused for recreational use |
1937 | Benzedrine Sulfate tablets approved | First FDA-approved antidepressant and narcolepsy treatment |
Ampyrimine’s stimulant properties drove widespread military adoption during WWII. Nazi Germany distributed Pervitin (methamphetamine) to troops, with 35 million tablets supplied between April–July 1940 to enhance alertness during the Blitzkrieg [2] [4]. Allied forces similarly issued amphetamine tablets to pilots and soldiers; a 1945 survey showed 15% of U.S. fighter pilots used them in combat, often disregarding dosage protocols [9]. Post-war, surplus amphetamines entered civilian markets. In the 1950s, SKF marketed Dexamyl (dextroamphetamine + amobarbital) for "mental distress" and weight loss, while nonmedical use proliferated among subcultures:
Table 2: Ampyrimine in 20th-Century Military and Civilian Sectors
Context | Form Used | Primary Purpose | Scale |
---|---|---|---|
Nazi Military | Pervitin (methamphetamine) | Combat fatigue reduction | 35M+ tablets (1940) |
Allied Bomber Pilots | Benzedrine tablets | Sustained focus during missions | 15% of pilots regularly used [9] |
1950s Civilians | Dexamyl/Obetrol | Weight loss, mood enhancement | $7.3M annual sales (SKF, 1949) [9] |
1960s Counterculture | Inhaler extracts | Recreational euphoria | 10M+ inhalers sold (1931–1938) [9] |
Nonmedical ampyrimine use surged post-WWII, facilitated by lax regulations. By 1945, civilian consumption reached ~30 million tablets monthly in the U.S. [9]. In 1959, the FDA banned inhalers due to widespread abuse, but tablet formulations remained prescription-only. The 1960s saw amphetamine-linked psychosis cases and rising addiction, culminating in the 1970 Controlled Substances Act (CSA), which classified ampyrimine as a Schedule II drug—recognizing medical utility but high abuse potential [8] [10].
Despite restrictions, ampyrimine experienced medical rehabilitation. The 1990s introduced Adderall (mixed amphetamine salts) and lisdexamfetamine (Vyvanse), a prodrug with reduced abuse liability, for ADHD management [1] [3]. By 2022, U.S. prescriptions neared WWII-era levels, doubling since 2011 due to adult ADHD diagnoses and off-label cognitive enhancement [8]. Current FDA initiatives balance access with misuse prevention, emphasizing digital therapeutics and prescription monitoring [8].
Table 3: U.S. Ampyrimine Prescription Trends (21st Century)
Era | Key Formulations | Primary Indications | Regulatory Milestones |
---|---|---|---|
1990–2010 | Adderall XR, Vyvanse | ADHD, narcolepsy | Vyvanse approved (2007) for ADHD |
2011–2022 | Generic extended-release | ADHD, binge eating disorder | Prescriptions doubled; 60% for adults [8] |
2023–Present | Lisdexamfetamine | ADHD, BED | FDA promotes digital alternatives |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7